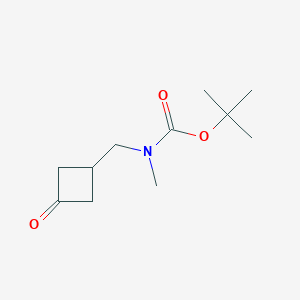

Tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate

CAS No.:

Cat. No.: VC18077249

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO3 |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate |

| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3 |

| Standard InChI Key | KMZMKIZYYCNSIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CC(=O)C1 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate (CAS: 1783743-14-5; molecular formula: C11H19NO3) consists of a carbamate backbone with three distinct functional groups . The tert-butyl group (C(C(CH3)3)) is bonded to the oxygen of the carbamate, while the nitrogen atom is substituted with a methyl group and a (3-oxocyclobutyl)methyl moiety. The cyclobutane ring contains a ketone oxygen at the 3-position, introducing strain and polarity into the structure .

Stereoelectronic Properties

The compound’s reactivity is governed by the electron-withdrawing nature of the carbamate group and the steric effects of the tert-butyl substituent. The cyclobutane ring’s angle strain (approximately 90° bond angles) enhances its susceptibility to ring-opening reactions, particularly under acidic or basic conditions. Density functional theory (DFT) calculations predict that the ketone group in the cyclobutyl ring participates in hydrogen bonding, influencing the compound’s solubility in polar solvents .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet, 9H), the methyl group on nitrogen (δ 3.0 ppm, singlet, 3H), and the cyclobutyl protons (δ 2.7–3.2 ppm, multiplet) . Infrared (IR) spectroscopy confirms the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and the carbamate N-H stretch (3300 cm⁻¹).

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate typically involves a two-step process. First, tert-butyl carbamate is reacted with a cyclobutanone derivative, such as 3-(bromomethyl)cyclobutanone, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction proceeds via nucleophilic substitution, where the nitrogen of the carbamate attacks the electrophilic carbon of the cyclobutanone derivative. Tetrahydrofuran (THF) or dimethylformamide (DMF) is employed as the solvent, and the reaction is conducted under inert atmosphere at 0–25°C.

Example Reaction:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield a white crystalline solid with a purity of ≥95% .

Side Reactions and Byproducts

Competing reactions include the elimination of hydrogen bromide (HBr) to form alkenes or the over-alkylation of the carbamate nitrogen. These are mitigated by controlling reaction temperature and stoichiometry.

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 85°C, corresponding to its melting point.

Solubility Profile

Tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. It is insoluble in water (<0.1 mg/mL at 25°C) .

Applications in Scientific Research

Organic Synthesis

The compound serves as a protected amine precursor in peptide synthesis. The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions (e.g., HCl in dioxane), enabling sequential coupling reactions .

Drug Discovery

Its enzyme-inhibiting properties make it a candidate for developing therapeutics targeting neurodegenerative diseases or metabolic disorders. Current studies focus on optimizing its selectivity and reducing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume